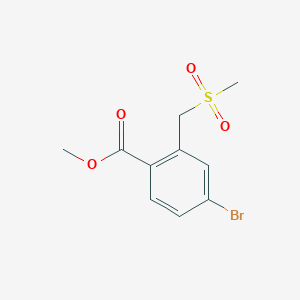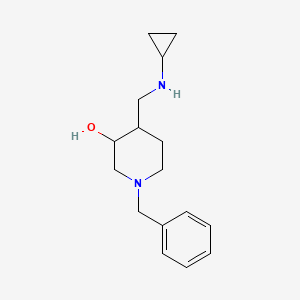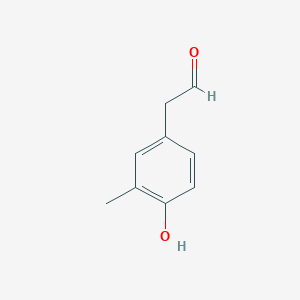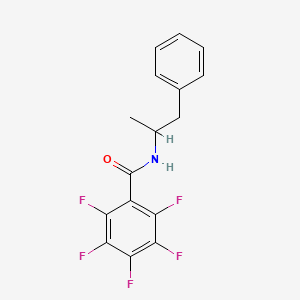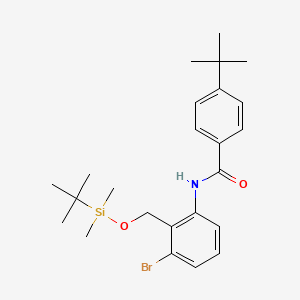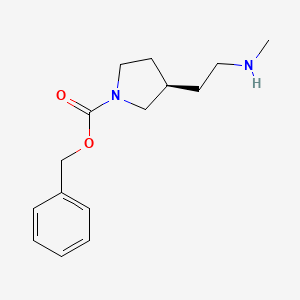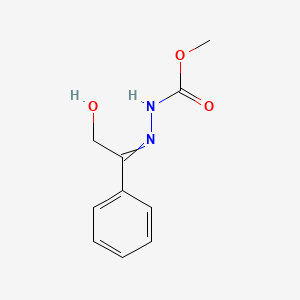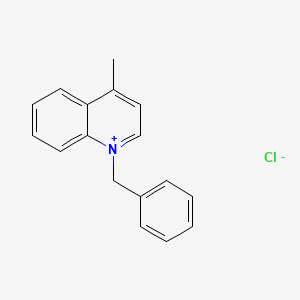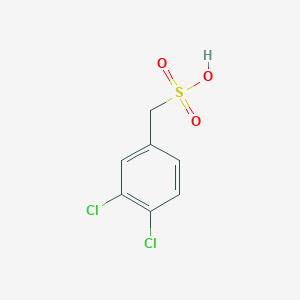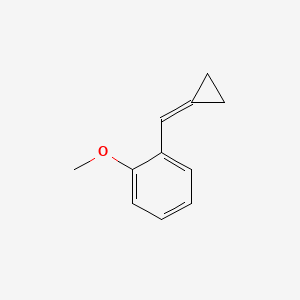
1-(Cyclopropylidenemethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylidenemethyl)-2-methoxybenzene is an organic compound with a unique structure that combines a cyclopropylidene group with a methoxybenzene moiety
Preparation Methods
The synthesis of 1-(Cyclopropylidenemethyl)-2-methoxybenzene typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2-methoxybenzyl chloride with cyclopropylidene lithium under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, at low temperatures to ensure the stability of the cyclopropylidene intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylidenemethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylidene group to a cyclopropane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major products formed from these reactions include cyclopropane derivatives, brominated or nitrated benzene compounds, and various oxidized products.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxybenzene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(Cyclopropylidenemethyl)-2-methoxybenzene include:
1-(Cyclopropylidenemethyl)benzene: Lacks the methoxy group, leading to different reactivity and binding properties.
2-Methoxybenzylidene cyclopropane: Similar structure but with a different arrangement of functional groups.
Cyclopropylidene derivatives: Compounds with various substituents on the cyclopropylidene group, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclopropylidene group with a methoxybenzene moiety, providing a distinct set of chemical and biological activities.
Properties
CAS No. |
246180-25-6 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
YGGIKUXPJIMGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


